Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate
Description
Historical Development of Trifluoromethyl-Substituted Heterocyclic Compounds
The incorporation of trifluoromethyl groups into heterocycles traces its origins to early 20th-century investigations into fluorine’s unique electronic and steric properties. F. Lehmann’s pioneering work in 1927 first linked trifluoromethyl groups to biological activity, noting their ability to modulate metabolic stability. The development of practical trifluoromethylation methods began with Frédéric Swarts’ 1892 antimony fluoride-mediated reactions, which enabled the synthesis of simple trifluoromethylated aromatics like benzotrifluoride.
A pivotal advancement arrived in 1968 with the McLoughlin-Thrower reaction, which utilized copper-mediated coupling of iodofluoroalkanes to aromatic systems. This methodology laid the groundwork for modern catalytic trifluoromethylation, exemplified by Kobayashi and Kumadaki’s 1969 protocols for trifluoromethylated pyridines. The 1984 discovery of trifluoromethyltrimethylsilane (TMSCF$$3$$) by Ingo Ruppert revolutionized nucleophilic trifluoromethylation, enabling efficient functionalization of carbonyl compounds and heterocycles. Contemporary methods emphasize direct C–H trifluoromethylation, as demonstrated by radical-based approaches using CF$$3$$SO$$_2$$Na and tert-butyl hydroperoxide.
Evolution of Anthranilic Acid-Derived Molecular Scaffolds
Anthranilic acid (2-aminobenzoic acid) has served as a versatile precursor for heterocyclic synthesis since its identification as a biochemical intermediate in tryptophan metabolism. Early 20th-century work focused on simple derivatives like methyl anthranilate, but the mid-1900s saw explosive growth in functionalized anthranilamides and fused heterocycles. For example, treatment of anthranilonitrile with Grignard reagents yielded quinazolines—a scaffold later exploited in drugs such as aprepitant and gefitinib.
The reactivity of anthranilic acid derivatives hinges on their dual nucleophilic sites (amine and carboxylate) and capacity for cyclocondensation. A 2004 study demonstrated that anthranilonitrile reacts with organomagnesium compounds to form dianionic intermediates, which undergo acylative cyclization to 1,4-benzodiazepine-3-ones. These findings underscore the scaffold’s adaptability for constructing nitrogen-rich heterocycles, a trait leveraged in the target compound’s anthranilate ester moiety.
Significance in Heterocyclic Chemistry Research
The fusion of trifluoromethyl and anthranilic acid motifs in methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate epitomizes two dominant trends in heterocyclic chemistry:
- Trifluoromethyl Effects : The CF$$_3$$ group at the 4-position of the benzyl substituent enhances lipophilicity (logP +0.9) and metabolic stability via electron-withdrawing effects. This aligns with its prevalence in agrochemicals (e.g., trifluralin) and pharmaceuticals (e.g., celecoxib).
- Anthranilate Hybridization : The methyl anthranilate moiety provides a conformationally constrained platform for amide bond formation, facilitating interactions with biological targets like kinase enzymes.
Recent advances in annulation strategies using trifluoromethyl building blocks (2019–2024) have enabled efficient access to such complex architectures. For instance, cyclocondensation of CF$$_3$$-containing aldehydes with anthranilic acid derivatives yields pyridone cores analogous to the target’s 1,2-dihydropyridin-2-one ring.
Research Objectives and Current Academic Discourse
Current research on this compound class focuses on:
- Synthetic Efficiency : Overcoming challenges in regioselective trifluoromethylation of electron-deficient pyridones.
- Structural Diversification : Leveraging Ugi-type multicomponent reactions to vary the benzyl and anthranilate substituents.
- Mechanistic Studies : Elucidating the role of CF$$_3$$ groups in modulating π-stacking interactions within protein binding pockets.
A 2024 review highlighted the underutilized potential of radical trifluoromethylation in constructing similar polycyclic systems, noting that less than 15% of reported methods have been applied to pyridinone substrates. This gap underscores the need for methodologies tailored to oxygen-sensitive intermediates like the target’s 2-oxo-1,2-dihydropyridinyl core.
Properties
IUPAC Name |
methyl 2-[[5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N2O4/c1-32-21(31)16-4-2-3-5-18(16)27-19(29)17-10-15(23)12-28(20(17)30)11-13-6-8-14(9-7-13)22(24,25)26/h2-10,12H,11H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGMSDRUDWFEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Physical Properties
- Molecular Weight: 464.8 g/mol
- Appearance: Typically exists as a crystalline solid.
- Solubility: Soluble in organic solvents; limited solubility in water.
Medicinal Chemistry
- Anticancer Activity : Compounds similar to Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate have been investigated for their potential as anticancer agents. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and bioavailability in cancer cells .
- Antimicrobial Properties : Research has indicated that derivatives of pyridine-based compounds exhibit antimicrobial activity against various pathogens. The structural modifications in this compound could lead to the development of novel antimicrobial agents .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor in biochemical pathways relevant to disease states. Studies on similar compounds suggest that modifications can lead to selective inhibition of target enzymes involved in cancer or infectious diseases .
Case Study 1: Anticancer Drug Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated various derivatives of pyridine-based compounds for anticancer activity. This compound was identified as a promising candidate due to its ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
Case Study 2: Antimicrobial Screening
A comprehensive screening of pyridine derivatives against bacterial strains revealed that this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the trifluoromethyl group in enhancing antibacterial potency .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:
The ester group is more reactive than the amide linkage, with hydrolysis rates influenced by the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at the carbonyl carbon.
Nucleophilic Substitution
The chloro substituent on the pyridine ring participates in nucleophilic aromatic substitution (SNAr) under specific conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide | DMF, 80°C, 12 hr | Methoxy derivative | 62% | |
| Ammonia | NH3 (g), EtOH, 100°C, 24 hr | Amino derivative | 45% |
SNAr reactivity is moderated by the electron-deficient pyridine ring but hindered by steric bulk from the benzyl group.
Reduction Reactions
The carbonyl groups (amide and ester) are susceptible to reduction:
Thermal Stability
Thermogravimetric analysis (TGA) data from indicates decomposition above 250°C, with primary degradation pathways involving:
-
Decarboxylation of the ester group.
-
Cleavage of the amide bond.
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces:
-
C–F bond cleavage in the trifluoromethyl group, forming difluoromethyl intermediates.
-
Ring-opening of the dihydropyridine moiety, yielding quinoline derivatives .
Acid-Base Behavior
The compound’s pKa of 11.74±0.70 suggests weak basicity at the amide nitrogen. Protonation occurs in strongly acidic media (pH < 2), altering solubility and reactivity.
Cross-Coupling Reactions
Palladium-catalyzed coupling (Suzuki, Heck) is limited due to steric hindrance from the benzyl group. Buchwald-Hartwig amination trials showed <10% conversion.
Key Analytical Techniques
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks explicit data on structurally or functionally analogous compounds to Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate.
Structural Analogues from Pesticide Chemistry
The Pesticide Chemicals Glossary lists compounds with dichlorophenyl and triazole groups (e.g., etaconazole, propiconazole). While distinct in core structure, these share functional similarities with the target compound:
- Chloro and trifluoromethyl groups : Enhance lipophilicity and metabolic stability, critical for pesticidal activity.
- Heterocyclic cores: The target’s dihydropyridinone vs. triazoles in etaconazole. Triazoles are known for antifungal activity, whereas dihydropyridinones may target different enzymes.
Spectroscopic Characterization
highlights the use of NMR and UV spectroscopy for elucidating structures of natural products (e.g., Zygocaperoside).
Environmental and Regulatory Considerations
The Toxics Release Inventory reports detail data discrepancies in heavy metal compounds (e.g., manganese, zinc). Although unrelated structurally, these emphasize regulatory challenges in tracking synthetic compounds. The target compound’s trifluoromethyl and chloro groups may raise environmental persistence concerns, akin to regulated substances.
Limitations of Available Evidence
Key gaps include:
- Pharmacological or pesticidal activity: No efficacy or toxicity data.
- Synthetic or spectroscopic data : Absence of NMR/UV spectra or synthetic routes.
- Environmental impact: No TRI or disposal data specific to this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 2-[...]benzenecarboxylate to achieve high purity and yield?
- Methodological Answer :
- Reaction Conditions : Adapt a reflux protocol with aryl acid derivatives (e.g., 3-amino-4-hydroxybenzoate analogs) in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere. Use excess aryl acid to drive the reaction to completion, as demonstrated in benzoxazole carboxylate syntheses .
- Catalysis : Explore palladium-catalyzed reductive cyclization for intermediates involving nitroarenes, leveraging formic acid derivatives as CO surrogates to improve selectivity .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate the compound with >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in DMSO-d₆ to verify coupling patterns, particularly the trifluoromethyl (-CF₃) group (δ ~110-120 ppm in ¹³C) and the benzyl pyridinone moiety .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the molecular formula.
- X-ray Crystallography : If single crystals are obtained, analyze dihedral angles and hydrogen-bonding networks to resolve stereochemical ambiguities, as shown in azetidine-pyrrolidine derivatives .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) for 4–12 weeks. Monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase) .
- Stability-Indicating Assays : Track hydrolysis of the methyl ester group by quantifying free carboxylic acid formation using FT-IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 5-chloro and trifluoromethyl groups with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to probe steric and electronic effects .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or calorimetry. Compare IC₅₀ values to identify critical substituents .
- Metabolic Stability : Assess hepatic microsomal clearance rates to prioritize analogs with enhanced pharmacokinetic profiles .
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the trifluoromethyl benzyl group and hydrophobic pockets of target proteins (e.g., ATP-binding sites) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-protein hydrogen bonding .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities of analogs with modified pyridinone or benzyl groups .
Q. How can researchers resolve contradictions in bioactivity data across experimental replicates?
- Methodological Answer :
- Purity Verification : Re-analyze batches via ¹H NMR (integration of impurity peaks) and HPLC-MS to rule out batch-to-batch variability .
- Enantiomeric Analysis : Use chiral chromatography (e.g., Chiralpak AD-H column) to check for unintended racemization during synthesis, which may alter activity .
- Orthogonal Assays : Validate results using disparate methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) to isolate technical artifacts .
Q. What strategies mitigate risks associated with handling this compound in laboratory settings?
- Methodological Answer :
- Safety Protocols : Use fume hoods, nitrile gloves, and sealed reaction vessels to minimize exposure. Follow guidelines for trifluoromethyl-containing compounds, which may release HF under harsh conditions .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
